molecular formula C16H24O3 B8324377 2-[2-(3-Tert-butyl-phenoxy)-ethyl]-[1,3]dioxane

2-[2-(3-Tert-butyl-phenoxy)-ethyl]-[1,3]dioxane

Cat. No.: B8324377
M. Wt: 264.36 g/mol
InChI Key: FPGHHJUUOOBPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-Tert-butyl-phenoxy)-ethyl]-[1,3]dioxane is a useful research compound. Its molecular formula is C16H24O3 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

2-[2-(3-tert-butylphenoxy)ethyl]-1,3-dioxane

InChI

InChI=1S/C16H24O3/c1-16(2,3)13-6-4-7-14(12-13)17-11-8-15-18-9-5-10-19-15/h4,6-7,12,15H,5,8-11H2,1-3H3

InChI Key

FPGHHJUUOOBPTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCC2OCCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-tert-butyl-phenol (1.50 g, 10 mmol), 2-(2-bromo-ethyl)-[1,3]dioxane (1.38 g, 10 mmol) and potassium carbonate (2.15 g, 11 mmol) in 20 ml acetonitrile was heated to reflux for 16 hours. After cooling, the solvent was removed under reduced pressure and the residue partitioned between diethyl ether and water. The isolated organic layer was washed with water, dried with magnesium sulfate, filtered and the solvent removed under reduced pressure to give 2.97 g of crude 2-[2-(3-tert-butyl-phenoxy)-ethyl]-[1,3]dioxane, which was used without further purification.
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1.5 g
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1.38 g
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2.15 g
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20 mL
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Synthesis routes and methods III

Procedure details

Sodium hydroxide (3.46 g, 1.3 eq) was taken up in water (20 mL) and stirred for about 30 minutes. Then 3-tert-butyl phenol (10.0 g, 66.6 mmol) was added and the resulting mixture was stirred at room temperature for 30 minutes. Next, 2-(2-bromoethyl)-[1,3]dioxane (9.9 mL, 1.1 eq) was added ant the resulting mixture was heated at reflux for 40 hours. The reaction mixture was cooled to room temperature and then added ethyl acetate (150 mL) and with stirring acetic acid was added to pH=4, followed by dilution with water (100 mL) and ethyl acetate (150 mL). After partitioning, the layers were separated and then washed the organic layer with water (3×100 mL) and the ethyl acetate layers were dried over magnesium sulfate, filtered and concentrated to give the title compound as a colorless oil (16.91 g).
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3.46 g
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20 mL
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150 mL
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150 mL
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